molecular formula C42H84O2 B12701289 Stearyl lignocerate CAS No. 42233-55-6

Stearyl lignocerate

Cat. No.: B12701289
CAS No.: 42233-55-6
M. Wt: 621.1 g/mol
InChI Key: FYBFMNFKIVUBJJ-UHFFFAOYSA-N
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Description

Stearyl lignocerate is a high-purity, research-grade fatty acid ester formed from stearyl alcohol and lignoceric acid. This long-chain ester is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use . RUO products are essential tools for scientific investigation but are not validated or approved for clinical applications, and their use must be confined to controlled laboratory settings . In research applications, this compound serves as a valuable tool for studying lipid metabolism and the biophysical properties of cell membranes and lipid bilayers. The long, saturated hydrocarbon chains of both its components suggest potential utility in material science for investigating the properties of wax esters, developing stable emulsion systems, or synthesizing novel lipid nanoparticles for drug delivery research. The stearyl component (1-octadecanol) is known for its emollient and thickening properties , while the lignocerate (tetracosanoic acid) is a key component in biological systems, with relevance to metabolic disorders . Researchers can utilize this compound to explore its behavior in various solvents and its role in biochemical pathways. Researchers are reminded that marketing, labeling, or distributing this product in a manner inconsistent with its RUO status—such as making diagnostic or clinical performance claims—is prohibited by regulatory authorities like the FDA . Proper handling and storage as per safety data sheets are required. For comprehensive technical data or specific application protocols, please contact our technical support team.

Properties

CAS No.

42233-55-6

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

octadecyl tetracosanoate

InChI

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3

InChI Key

FYBFMNFKIVUBJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Stearyl Lignocerate

Elucidation of Lignoceric Acid Biosynthesis

Lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA), is synthesized through a cyclical elongation process that extends shorter fatty acid precursors. This synthesis occurs primarily in the endoplasmic reticulum and involves a series of four enzymatic reactions that incrementally add two-carbon units to the growing acyl chain.

Very Long-Chain Fatty Acid Elongation Systems and Stearyl-CoA Precursors

The synthesis of VLCFAs is accomplished by the fatty acid elongation (FAE) complex, an enzyme system located in the endoplasmic reticulum. researchgate.net This system extends long-chain acyl-CoAs into very-long-chain acyl-CoAs. researchgate.net The process begins with a precursor molecule, typically a long-chain fatty acid. For the synthesis of saturated VLCFAs like lignoceric acid, stearoyl-CoA (C18:0) serves as a key starting substrate. nih.gov This precursor is derived either from the elongation of palmitic acid (C16:0) or from dietary sources. reactome.org The elongation cycle consists of four distinct steps: condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons to the fatty acid chain. researchgate.net

Role of Malonyl-CoA in Carbon Chain Extension

Malonyl-CoA is the essential donor of the two-carbon units required for the extension of the fatty acid chain. wikipedia.orgquora.com In the first and rate-limiting step of the elongation cycle, the precursor acyl-CoA (e.g., stearoyl-CoA) is condensed with malonyl-CoA. reactome.orgnih.gov This reaction is accompanied by the release of carbon dioxide, a decarboxylation that drives the reaction forward. quora.com The formation of malonyl-CoA itself is a highly regulated process, synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. wikipedia.org By providing these two-carbon building blocks, malonyl-CoA is central to the de novo synthesis and elongation of fatty acids. researchgate.netjci.org

Characterization of Fatty Acid Elongase (Elovl) Enzymes

The critical condensation reaction in fatty acid elongation is catalyzed by a family of enzymes known as very-long-chain fatty acid elongases (ELOVLs). nih.govspringermedizin.de Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting distinct specificities for the chain length and degree of saturation of their acyl-CoA substrates. nih.govscispace.com

Research has identified that ELOVL1 is the primary elongase responsible for the synthesis of very long-chain saturated and monounsaturated fatty acids, including those with 24 carbons. nih.gov Specifically, ELOVL1 is implicated in the production of C24 sphingolipids, which contain lignoceric acid. scispace.com It catalyzes the elongation of acyl-CoAs with 20 or more carbons. In contrast, other elongases have different substrate preferences; for example, ELOVL6 is primarily involved in elongating C12-C16 saturated and monounsaturated fatty acids, such as converting palmitate (C16:0) to stearate (B1226849) (C18:0). nih.govuniprot.org The specific expression and activity of these ELOVL enzymes in different tissues contribute to the diverse fatty acid profiles observed in various cellular lipids. springermedizin.de

Key Enzymes in Lignoceric Acid Biosynthesis
Enzyme/SystemPrecursor(s)Product(s)Function
Fatty Acid Elongation (FAE) SystemStearoyl-CoA, Malonyl-CoA, NADPHLignoceroyl-CoASequential two-carbon elongation of fatty acyl-CoAs. researchgate.net
Acetyl-CoA Carboxylase (ACC)Acetyl-CoA, Bicarbonate, ATPMalonyl-CoASynthesizes the two-carbon donor for elongation. wikipedia.org
ELOVL1C20-C24 Acyl-CoAs, Malonyl-CoAC22-C26 Acyl-CoAsCatalyzes the rate-limiting condensation step for VLCFA synthesis. nih.gov
ELOVL6C12-C16 Acyl-CoAs, Malonyl-CoAC14-C18 Acyl-CoAsElongates shorter-chain fatty acids, producing precursors like Stearoyl-CoA. nih.govuniprot.org

Enzymatic Esterification of Stearyl Alcohol and Lignoceric Acid

The final step in the biosynthesis of stearyl lignocerate is the formation of an ester bond between stearyl alcohol (a C18 primary alcohol) and lignoceric acid (a C24 fatty acid). This reaction is catalyzed by a specific class of enzymes.

Identification and Functional Analysis of Alcohol:Fatty Acid Acyltransferases (Wax Synthases)

The enzymatic esterification of a fatty alcohol and an activated fatty acid (fatty acyl-CoA) is catalyzed by enzymes known as wax synthases (WS). researchgate.netnih.gov These enzymes are also referred to as wax ester synthase/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT). asm.orgasm.org Wax synthases facilitate the transfer of the fatty acyl group from a coenzyme A (CoA) thioester to the hydroxyl group of a fatty alcohol, forming a wax ester and releasing free CoA. asm.org

These enzymes are capable of utilizing a wide range of substrates. Functional analyses have shown that wax synthases can esterify various fatty alcohols with fatty acyl-CoAs of different chain lengths and degrees of saturation. asm.orgnih.gov The catalytic mechanism often involves a catalytically active histidine residue that deprotonates the alcohol's hydroxyl group, initiating a nucleophilic attack on the thioester bond of the acyl-CoA. researchgate.net This leads to the formation of the ester linkage and regeneration of the enzyme. researchgate.net

Biocatalytic Approaches for this compound Synthesis

The enzymatic synthesis of wax esters like this compound can be replicated and optimized for biotechnological applications. This field, known as biocatalysis, often employs lipases, a class of enzymes that can catalyze esterification reactions, particularly in environments with low water activity. nih.govnih.gov

Lipases, such as those from Candida antarctica (often immobilized and known as Novozym 435) and Candida rugosa, are frequently used to synthesize fatty acid esters. nih.govbeilstein-journals.org These enzymatic reactions offer high selectivity, often targeting specific hydroxyl groups, and can be performed under mild conditions, avoiding the harsh chemicals and high temperatures associated with traditional chemical synthesis. nih.govbeilstein-journals.org Studies have demonstrated the successful lipase-catalyzed esterification of various fatty acids with alcohols of different chain lengths, including stearyl alcohol. mdpi.comfigshare.com By selecting the appropriate enzyme and optimizing reaction parameters such as temperature, substrate molar ratio, and solvent, high conversion yields of specific wax esters can be achieved. nih.govrsc.org

Biocatalysts for Wax Ester Synthesis
Enzyme ClassCommon ExamplesReaction TypeKey Advantages
Wax Synthase (WS/DGAT)AtfA from A. baylyi, MhWS2 from M. hydrocarbonoclasticusEsterificationNatural catalyst for wax ester biosynthesis with specific substrate affinities. researchgate.netnih.gov
LipaseCandida antarctica Lipase B (CALB/Novozym 435), Candida rugosa LipaseEsterification/TransesterificationHigh stability, broad substrate tolerance, high selectivity, and effectiveness in organic solvents. nih.govbeilstein-journals.orgmdpi.com

Optimization of In Vitro Enzymatic Reaction Parameters

The in vitro synthesis of wax esters such as this compound, which is formed from stearyl alcohol and lignoceric acid, is predominantly achieved through enzymatic catalysis, often utilizing lipases. The efficiency and yield of this esterification are highly dependent on several key reaction parameters. Optimization of these parameters is crucial for developing efficient biocatalytic processes.

Research into the enzymatic synthesis of various wax esters provides a framework for understanding the potential optimization of this compound production. Key parameters that are typically optimized include the choice of enzyme, reaction temperature, substrate molar ratio, enzyme concentration, and reaction time.

Enzyme Selection and Concentration: Lipases are the most commonly used enzymes for wax ester synthesis due to their ability to function in organic solvents and catalyze esterification reactions. Immobilized lipases, such as those from Rhizomucor miehei and Candida antarctica, are often preferred as they can be easily recovered and reused, which is cost-effective for industrial applications nih.gov. The concentration of the enzyme is a critical factor; while a higher concentration can increase the reaction rate, excessive amounts may lead to mass transfer limitations and increased costs researchgate.net.

Reaction Temperature: Temperature influences both the enzyme's activity and stability, as well as the solubility of the substrates. For lipases like those from Rhizomucor oryzae, the optimal temperature is typically in the range of 30–45 °C. Other lipases may have higher optimal temperatures benthamdirect.comresearchgate.net. Finding the optimal temperature is a balance between maximizing the reaction rate and minimizing enzyme denaturation and potential side reactions.

Substrate Molar Ratio: The molar ratio of the fatty acid to the fatty alcohol can significantly affect the equilibrium of the esterification reaction. An excess of one of the substrates is often used to drive the reaction towards product formation. However, a very high excess of either the acid or the alcohol can sometimes lead to enzyme inhibition.

Reaction Time and Water Removal: The reaction time required to reach maximum conversion depends on the other reaction conditions. Monitoring the reaction progress over time is essential to determine the optimal duration. Esterification is a reversible reaction that produces water as a byproduct. The removal of this water can shift the equilibrium towards the formation of the ester, thereby increasing the yield.

The optimization of these parameters is often carried out using statistical methods like Response Surface Methodology (RSM) to study the interactions between different variables and identify the optimal conditions for achieving the highest conversion yield nih.govbenthamdirect.comresearchgate.net.

Below is an interactive data table summarizing the optimized conditions for the enzymatic synthesis of various wax esters, which can serve as a reference for the synthesis of this compound.

Wax Ester Enzyme Temperature (°C) Substrate Molar Ratio (Acid:Alcohol) Enzyme Amount Reaction Time (h) Conversion Yield (%) Reference
Cetyl OctanoateNovozym® 435701:14% (w/w)298 nih.gov
Cetyl OctanoateLipozyme® RMIM601:1.56% (w/w)694 nih.gov
Cetyl OleateImmobilized Candida sp. 99-125401:0.910% (by mass of oleic acid)898 researchgate.net
Cetyl PalmitateImmobilized Rhizopus oryzae lipase451:1325 IU0.5~95 benthamdirect.comresearchgate.net
Cetyl StearateImmobilized Rhizopus oryzae lipase451:1325 IU0.5~95 benthamdirect.comresearchgate.net

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of this compound in vivo involves a series of enzymatic steps, starting from the synthesis of its precursors: the very-long-chain fatty acid (VLCFA) lignoceric acid and the fatty alcohol stearyl alcohol. The formation of the final wax ester is then catalyzed by a wax ester synthase. The expression of the genes encoding the enzymes in these pathways is tightly regulated at both the transcriptional and post-transcriptional levels.

Regulation of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis: The synthesis of VLCFAs, such as lignoceric acid, is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). This process involves four successive enzymatic reactions academie-sciences.fr. The expression of the genes encoding these enzymes is regulated by various transcription factors.

In Arabidopsis thaliana, the transcription factor MYB30 has been shown to be a positive regulator of the expression of genes involved in the acyl-CoA elongase complex, which is responsible for VLCFA synthesis oup.com. Studies in bovine adipocytes have identified KLF6 and PU.1 as transcription factors that play a vital regulatory role in the transcription of the ELOVL6 gene, which is involved in the elongation of fatty acids nih.gov.

Furthermore, the peroxisome proliferator-activated receptors (PPARs) and the sterol regulatory element-binding proteins (SREBPs) are major classes of transcriptional regulators of fatty acid metabolism. PPARs, when activated by fatty acid ligands, can up-regulate the transcription of genes involved in lipid catabolism, while SREBP-1c primarily regulates genes involved in lipogenesis nih.gov.

Regulation of Fatty Alcohol and Wax Ester Biosynthesis: The conversion of fatty acids to fatty alcohols is catalyzed by fatty acyl-CoA reductases (FARs). The subsequent esterification of the fatty alcohol with a fatty acyl-CoA to form a wax ester is catalyzed by a wax ester synthase (WS) oup.com. The genes encoding these enzymes are also subject to complex regulatory networks.

In plants, wax ester biosynthesis is known to occur in the endoplasmic reticulum oup.com. The expression of WS genes can be highly specific to certain tissues and developmental stages. For instance, in Arabidopsis, the WSD1 gene, a member of the bifunctional wax ester synthase/diacylglycerol acyltransferase family, is crucial for wax ester synthesis in stems oup.comnih.gov.

The biosynthesis of flavor compounds, which can include esters, is known to be regulated by a variety of transcription factors, including those from the MYB, NAC, and WRKY families mdpi.com. For example, in peach, the alcohol acyltransferase gene is transcriptionally activated by a NAC transcription factor, leading to ester biosynthesis mdpi.com.

Metabolic Fate and Biological Cycling of Stearyl Lignocerate

Cellular Uptake and Intracellular Trafficking Mechanisms

The cellular absorption of long-chain fatty acids and their esters is a complex process that moves beyond simple diffusion. While the precise mechanisms for a large wax ester like stearyl lignocerate are not fully detailed, the pathway can be inferred from the behavior of its constituent parts and similar lipid molecules. The initial step involves the interaction of the lipid with the cell membrane. This process is facilitated by membrane-associated proteins that bind to fatty acids, such as fatty acid translocase (FAT/CD36) and fatty acid-binding proteins (FABPpm). nih.gov These proteins help concentrate fatty acids at the cell surface, creating a gradient that allows the uncharged fatty acid to move from the outer to the inner leaflet of the plasma membrane. nih.gov

Once inside the cell, the trafficking of these large lipids is thought to be mediated by cytosolic fatty acid-binding proteins (FABPc) and potentially by caveolae, which are small invaginations of the plasma membrane. nih.gov Caveolae may act as vehicles, delivering lipids to various subcellular organelles. nih.gov The specific fatty acid transport proteins (FATP) are believed to play a crucial role in directing the fatty acids toward their metabolic fates by activating them into their acyl-CoA esters at the surface of organelles like the endoplasmic reticulum and peroxisomes. nih.gov This targeted activation is essential for channeling the lipid components into specific metabolic pathways. nih.gov

Ecological and Physiological Functions of Stearyl Lignocerate in Biological Systems

Structural and Protective Roles in Plant Cuticular Waxes

The aerial surfaces of terrestrial plants are covered by a cuticle, a protective layer primarily composed of cutin and waxes. nih.gov These cuticular waxes are complex mixtures of long-chain aliphatic compounds, including alkanes, primary alcohols, fatty acids, and wax esters like stearyl lignocerate. nih.gov The composition and quantity of these waxes are critical for the plant's survival and interaction with its environment. nih.govnih.gov

Influence on Plant-Environment Interactions

The cuticular wax layer, containing compounds such as this compound, serves as the primary interface between the plant and its external environment, mediating a variety of interactions. frontiersin.orgfrontiersin.org This layer provides a first line of defense against a range of biotic and abiotic stresses. frontiersin.org It can protect against UV radiation, prevent the germination of fungal spores, and deter insect herbivores. frontiersin.orgresearchgate.net The specific chemical composition of the wax can influence these interactions; for instance, certain wax compounds are required as chemical cues for some pathogens to initiate germination and differentiation. nih.gov Furthermore, the cuticle can retain environmental pollutants, and its composition affects how the plant responds to mechanical stimuli. frontiersin.orgfrontiersin.org Therefore, the blend of wax esters and other components is finely tuned to the plant's specific ecological niche. nih.govmdpi.com

Evolutionary Adaptations Related to Wax Ester Composition

The evolution of a protective cuticle was a pivotal event in the colonization of land by plants. nih.govoup.com The composition of cuticular waxes, including the chain lengths and types of compounds, represents an evolutionary adaptation to environmental pressures. nih.govresearchgate.net Studies suggest that the enzymatic machinery for producing a full range of wax compounds, including long-chain esters, was present in ancestral vascular plants. oup.com Subsequent evolution led to variations in the specific profiles of these compounds among different plant lineages and in response to different habitats. oup.com For example, plants in arid environments often have a higher total wax load, with a greater proportion of long-chain alkanes, which are highly effective at preventing water loss. nih.gov While alkanes are often dominant, wax esters can be the major component in some species, such as the large amounts of C36–C54 alkyl esters found in several fern species. oup.com The production of specific wax esters like this compound is part of a plant's inherited strategy to adapt to its environment, although the expression of these traits can also be influenced by current conditions. nih.govfrontiersin.org

Biological Significance in Animal and Microbial Secretions

Wax esters are not exclusive to plants and are found in the secretions and structures of various animals and even microbes, where they serve diverse and critical functions. researchgate.net

Roles in Buoyancy Regulation and Energy Reserves in Aquatic Organisms

In the marine environment, wax esters play a significant dual role, particularly in deep-water fishes and other aquatic animals. psu.edu They function as a major form of energy storage and as a crucial agent for buoyancy. psu.edu Lipids, including wax esters, are less dense than seawater, and accumulating them provides static lift, which is an energy-efficient way to maintain a desired depth in the water column. psu.edu While triacylglycerols are a primary energy storage lipid, wax esters are also highly effective and are used primarily for buoyancy in some mid-water fish. psu.edu The blubber of marine mammals like the blue whale is a thick, lipid-rich layer that serves roles in thermoregulation, buoyancy, and as an energy reservoir. jcsp.org.pk This blubber contains a complex mixture of lipids, including various fatty acids that are stored for energy. jcsp.org.pk The function of wax esters as an energy reserve is secondary in some species, but they are a primary buoyancy aid in others. psu.edu

Interactive Data Table

The following table summarizes the common classes of compounds found in plant cuticular waxes, the category to which this compound belongs.

Compound ClassGeneral Chemical StructureTypical Chain LengthsPrimary Function in Cuticle
AlkanesR-CH₃C₂₁ - C₃₅ (odd numbers dominate)Water repellency, barrier function nih.govnih.gov
Primary AlcoholsR-CH₂OHC₂₂ - C₃₄ (even numbers dominate)Precursors for esters, barrier function nih.govnih.gov
Fatty AcidsR-COOHC₁₆ - C₃₄ (even numbers dominate)Precursors for other wax components nih.govnih.gov
Wax EstersR-COO-R'C₃₂ - C₆₂Barrier function, structural integrity nih.govoup.com
AldehydesR-CHOC₂₂ - C₃₄ (even numbers dominate)Intermediate in alkane biosynthesis nih.gov
TriterpenoidsCyclic StructuresN/AStructural reinforcement, defense nih.gov

Microbial Lipid Metabolism and Ecological Niche Adaptation

The metabolism of complex lipids like this compound is fundamental to microbial survival and adaptation. Microbes utilize the components of such esters—long-chain fatty alcohols and very-long-chain fatty acids (VLCFAs)—for energy, structural integrity, and environmental signaling. libretexts.org The ability of a microorganism to metabolize these lipids can define its ecological niche, influencing its interactions within complex ecosystems. ntu.ac.uknih.gov

Fatty acids are crucial components of microbial membranes, influencing fluidity, transport processes, and stress responses. numberanalytics.com Microorganisms have evolved diverse mechanisms to utilize fatty acids from their environment. ntu.ac.uk The degradation of fatty acids, including VLCFAs like lignoceric acid, typically occurs through the β-oxidation pathway. libretexts.org This process sequentially cleaves two-carbon fragments from the fatty acid chain, producing acetyl-CoA, which then enters central metabolic pathways like the TCA cycle to generate energy. libretexts.org

The presence and modification of VLCFAs are critical for the adaptation of certain bacteria to specific niches. For example, in Rhizobium species, a VLCFA (27-hydroxyoctacosanoate) is a key component of the lipid A moiety of lipopolysaccharide (LPS). apsnet.org This VLCFA is essential for the stability of the outer membrane, conferring tolerance to environmental stresses encountered in soil and during the symbiotic infection of legume nodules. apsnet.org The absence of this VLCFA leads to altered membrane properties and affects nitrogen fixation, demonstrating its importance in mutualistic plant-microbe interactions. apsnet.org

In other contexts, long-chain fatty acids (LCFAs) act as environmental signals. For several enteric pathogens, including Salmonella enterica and E. coli, LCFAs can repress the expression of virulence genes, influencing the pathogen's ability to colonize a host. frontiersin.org The degradation of LCFAs is often challenging, particularly in anaerobic environments. This difficulty has led to the evolution of specialized microbes, such as those in the families Syntrophomonadaceae and Syntrophaceae, which are capable of breaking down these refractory molecules, playing a vital role in processes like anaerobic digestion. nih.gov The ability to metabolize these energy-rich but structurally resilient molecules is a key adaptive trait. libretexts.orgnih.gov

Table 1: Role of Long-Chain and Very-Long-Chain Fatty Acids in Microbial Adaptation

Microbial Group/SpeciesLipid ComponentFunctionEcological SignificanceReference
Rhizobium leguminosarumVery-Long-Chain Fatty Acid (VLCFA) in Lipid AOuter membrane stability; stress toleranceAdaptation to soil environments and successful symbiosis with legume plants. apsnet.org
Enteric Pathogens (e.g., Salmonella, E. coli)Long-Chain Fatty Acids (LCFAs)Signaling molecule; virulence repressionModulation of infectivity in response to the host gut environment. frontiersin.org
Anaerobic Digester Consortia (e.g., Smithellaceae sp.)Long-Chain Fatty Acids (LCFAs)Energy source via β-oxidationBreakdown of complex lipids in anaerobic ecosystems, enabling nutrient cycling. nih.gov
Various BacteriaFatty acids in membrane phospholipidsMaintenance of membrane fluidity and permeabilityAdaptation to physical stressors like temperature changes. numberanalytics.commdpi.com

This compound in Specialized Lipid Bodies and Tissues (e.g., Myelin, Oil Bodies)

Wax esters, including this compound, and their constituent VLCFAs are found in specialized lipid-rich structures across different domains of life, where they serve critical structural and storage functions. lipotype.comuomustansiriyah.edu.iq

In animals, the myelin sheath is a multilayered membrane rich in lipids that insulates nerve axons, enabling the rapid transmission of electrical signals. nih.gov Sphingolipids are among the most abundant lipids in myelin, and a significant portion of these contain VLCFAs, including lignoceric acid (C24:0). uomustansiriyah.edu.iqnih.govthieme-connect.com The synthesis of these VLCFAs is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs). nih.gov Specifically, ELOVL1 is responsible for elongating saturated and monounsaturated acyl-CoAs to produce the C22-C24 fatty acids that are incorporated into sphingolipids. nih.gov Studies in mice have shown that a deficiency in the Elovl1 gene results in shortened fatty acid chains in brain sphingolipids, leading to hypomyelination and impaired motor coordination. nih.gov This highlights the essential structural role of lignoceric acid and other VLCFAs in the formation of a fully functional myelin sheath. While lignoceric acid is a key component of myelin sphingolipids, wax esters themselves are also found in nervous tissue, although their precise functions are less understood. nih.gov

Table 2: Occurrence and Function of Lignoceric Acid in Specialized Tissues

Biological StructureOrganism TypePrimary Lipid Class Containing Lignoceric AcidPrimary FunctionReference
Myelin SheathAnimalsSphingolipids (e.g., Ceramides, Sphingomyelin)Provides structural integrity and insulation for nerve axons, enabling rapid signal propagation. uomustansiriyah.edu.iqnih.govthieme-connect.com
Plant Oil BodiesPlantsTriacylglycerols (TAGs)Serves as a dense, stable form of energy storage within seeds. nih.govresearchgate.netfrontiersin.org
Cuticular WaxPlantsWax EstersForms a protective, water-repellent barrier on the leaf surface to prevent dehydration. uomustansiriyah.edu.iqresearchgate.net

Advanced Analytical Methodologies for Stearyl Lignocerate Characterization

Extraction and Fractionation Strategies for Wax Esters

The initial step in the analysis of stearyl lignocerate involves its extraction from the source material and subsequent fractionation to isolate the wax ester class from other lipid components.

Extraction: The choice of extraction method depends on the nature of the sample matrix. Common techniques include:

Solvent Extraction: This traditional method involves the use of organic solvents to dissolve waxes from biomass. whiterose.ac.uk The selection of solvents is critical, as their properties can influence the composition and relative abundance of the extracted compounds. whiterose.ac.uk For instance, wheat straw waxes have been successfully extracted using various organic solvents, yielding a mixture of compounds including free fatty acids, fatty alcohols, alkanes, and wax esters. whiterose.ac.uk

Supercritical Fluid Extraction (SFE): Utilizing supercritical carbon dioxide (scCO₂), this technique offers a more environmentally friendly alternative to organic solvents. core.ac.ukwhiterose.ac.uk SFE is recognized for its high solvation power and the ability to produce solvent-free extracts. mdpi.com The extraction of waxes from sources like maize stover has demonstrated the advantages of scCO₂ over conventional methods. core.ac.ukwhiterose.ac.uk The compositional profiles of the extracted waxes can be adjusted by manipulating temperature and pressure. whiterose.ac.uk

Fractionation: Following extraction, the crude extract, which is a complex mixture of lipids, requires fractionation to isolate the wax esters.

Silica (B1680970) Gel Chromatography: This is a widely used method for separating different lipid classes. nih.gov The crude lipid extract is applied to a silica gel column, and different solvent systems are used to elute the various components. For example, alkanes can be eluted with hexane (B92381), followed by the elution of wax esters with a mixture of hexane and chloroform. nih.gov

Saponification: This chemical method can be employed to separate the constituent fatty acids and fatty alcohols of wax esters for further analysis. core.ac.uk

Fractional Separation with Supercritical CO₂: This advanced technique allows for the selective isolation of cuticular waxes from plant matter, preserving their natural composition without organic solvent contamination. mdpi.com

The effectiveness of these extraction and fractionation strategies is paramount for obtaining a purified wax ester fraction, which is essential for subsequent high-resolution analysis.

High-Resolution Chromatographic Separation Techniques

Once the wax ester fraction containing this compound is isolated, high-resolution chromatographic techniques are employed for its separation and quantification.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like wax esters.

High-Temperature GC: Due to the low volatility of long-chain wax esters such as this compound, high-temperature GC is necessary. nih.gov Specialized capillary columns that can withstand high temperatures are used for the separation of these molecules. nih.govgerli.com

Flame Ionization Detection (FID): FID is a common detector used in GC for the analysis of organic compounds. It provides a response that is proportional to the mass of carbon, allowing for the quantification of the separated wax esters. uni-giessen.demasonaco.org The analysis of wax esters in various oils often utilizes GC-FID to group different classes of esters. gerli.comresearchgate.net

Separation Principle: In GC, wax esters are separated based on their boiling points and interactions with the stationary phase of the column. This allows for the resolution of wax esters by their total carbon chain length and degree of unsaturation. google.com

Interactive Data Table: Representative GC-FID Conditions for Wax Ester Analysis

Parameter Condition Source
Column DB-1 fused-silica capillary (12 m x 0.32 mm, 0.25 µm film) dss.go.th
Injector On-column dss.go.th
Oven Program 75°C, then to 230°C at 25°C/min, then to 350°C at 10°C/min, hold for 10 min dss.go.th
Detector FID at 400°C dss.go.th

| Carrier Gas | Hydrogen | masonaco.org |

Liquid chromatography techniques are particularly useful for the analysis of thermally labile or very high molecular weight wax esters that are not amenable to GC.

Normal-Phase HPLC (NPLC): NPLC can be used to isolate the wax ester fraction from other lipid classes. researchgate.net

Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating individual wax ester species. Non-aqueous reversed-phase (NARP) HPLC has been successfully applied to achieve high-resolution separation of wax esters. nih.gov The elution order in RP-HPLC is typically based on the equivalent carbon number (ECN), with more unsaturated species eluting earlier within the same ECN group. nih.gov C30 reversed-phase columns have shown excellent performance in separating wax esters up to 60 carbons. tandfonline.comfigshare.comtandfonline.com

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov UHPLC coupled with mass spectrometry has been used for the detailed structural analysis of wax esters from natural sources like jojoba oil. nih.gov

Interactive Data Table: HPLC Systems for Wax Ester Separation

Technique Column Mobile Phase Detection Key Finding Source
RP-HPLC C30 Methanol and Chloroform Gradient ELSD, APCI-MS Separation of wax esters up to C60 tandfonline.comfigshare.comtandfonline.com
NARP-HPLC Nova-Pak C18 Acetonitrile (B52724)/Ethyl Acetate (B1210297) Gradient APCI-MS High chromatographic resolution of wax esters nih.gov

| UHPLC | BEH C18 | 2-propanol, water, and acetonitrile with ammonium (B1175870) acetate and formic acid | ESI-MS² UVPD | Detailed structural analysis including double bond localization | nih.gov |

Planar and column chromatography are valuable for the preparative and analytical separation of wax esters.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative analysis and purification of wax esters. gerli.comscribd.com After separation on a silica gel plate, the wax esters can be visualized using specific reagents. For quantitative analysis, high-performance thin-layer chromatography (HPTLC) can be employed, where quantification is performed after derivatization and fluorescence measurement. uni-giessen.de

Column Chromatography (CC): CC with a silica gel stationary phase is a standard method for the isolation of the wax fraction from crude lipid extracts. gerli.com The International Olive Council has a classical method for isolating waxes from vegetable oils using a glass column filled with hydrated silica gel. gerli.com

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound.

To determine the precise fatty acid and fatty alcohol composition of this compound, it is often hydrolyzed or transesterified, and the resulting components are analyzed as derivatives.

Derivatization: The fatty acid (lignoceric acid) is converted to its more volatile fatty acid methyl ester (FAME) derivative. nih.govresearchgate.net This is a common practice in fatty acid analysis to improve chromatographic properties. sigmaaldrich.com Similarly, the fatty alcohol (stearyl alcohol) can also be derivatized for analysis.

GC-MS Analysis: The resulting FAMEs are then analyzed by GC-MS. uit.noresearchgate.net The gas chromatograph separates the individual FAMEs, and the mass spectrometer provides mass spectral data for each component.

Mass Spectral Interpretation: The mass spectrum of a FAME provides a molecular ion peak, which confirms its molecular weight, and a characteristic fragmentation pattern that aids in its identification. google.com This detailed analysis confirms the presence of lignoceric acid as the fatty acid component of this compound.

The combination of these advanced analytical methodologies provides a comprehensive framework for the unambiguous characterization of this compound, from its initial extraction to its detailed structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) for Intact Wax Esters

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of intact wax esters like this compound, circumventing the need for chemical degradation through saponification. spectroscopyonline.com High-performance liquid chromatography (HPLC) coupled with a quadrupole time-of-flight (QTOF) mass spectrometer, in particular, allows for the direct analysis of these molecules with minimal sample preparation. spectroscopyonline.comresearchgate.net

In this approach, wax esters are typically ionized using methods such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov Due to the neutral nature of wax esters, they are often detected as adducts with ions like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺). spectroscopyonline.comresearchgate.net The high-resolution mass accuracy of QTOF-MS provides precise molecular weight determination, facilitating the confirmation of the elemental composition of the intact ester. nih.govlcms.cz

Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. The precursor ion (e.g., the ammonium adduct of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. A key fragment often observed is the protonated fatty acid, [RCOOH₂]⁺, which allows for the unambiguous identification of the lignoceric acid portion of the molecule. spectroscopyonline.comnih.gov

Table 1: Common Ion Species in LC-MS Analysis of Wax Esters

Ion SpeciesDescriptionTypical Use
[M+NH₄]⁺ Ammonium adduct of the intact wax ester.Precursor ion for MS/MS analysis; common in ESI. semanticscholar.org
[M+H]⁺ Protonated molecule.Often present in lesser abundance than adducts. spectroscopyonline.com
[M+Na]⁺ Sodium adduct of the intact wax ester.Can be used for ionization but may be too stable for detailed fragmentation. researchgate.net
[RCOOH₂]⁺ Protonated fatty acid fragment.Diagnostic product ion in MS/MS for identifying the acyl chain. nih.gov

Advanced Fragmentation Techniques for Linkage and Positional Isomer Analysis

While standard CID is effective for identifying the constituent acid and alcohol, differentiating between isomers (e.g., positional isomers of double bonds in unsaturated wax esters) requires more advanced fragmentation techniques. The detailed structural characterization of wax esters can be challenging due to their molecular complexity and the difficulty in separating them from other lipid classes. nih.govbohrium.com

One such technique involves the fragmentation of acetonitrile-related adducts in APCI-MS. Unsaturated wax esters can form adducts with acetonitrile ([M+55]⁺•), and subsequent MS/MS fragmentation of these adducts yields diagnostic ions that allow for the precise localization of double bonds within the fatty acid or alcohol chains. acs.org

Another powerful method is Ultraviolet Photodissociation (UVPD). This technique uses high-energy photons (e.g., from a 213 nm laser) to induce fragmentation. nih.govbohrium.com When applied to lithium adducts ([M+Li]⁺) of wax esters, UVPD can generate unique fragments through photochemical reactions. These fragments provide detailed information on the positions of double bonds and branching points, which is often unattainable with conventional collisional activation methods. nih.gov For complex mixtures, multi-stage fragmentation (MS³) experiments, such as a CID step followed by a UVPD step, can be employed to first isolate a specific fragment (like the fatty acid) and then determine its detailed structure. nih.gov

Table 2: Comparison of Advanced Fragmentation Techniques for Wax Ester Analysis

Fragmentation TechniqueIonization ModePrecursor IonInformation Gained
Collision-Induced Dissociation (CID) ESI/APCI[M+NH₄]⁺, [M+H]⁺Identification of fatty acid and alcohol chain lengths. nih.gov
Acetonitrile Adduct Fragmentation APCI[M+C₃H₅N]⁺•Localization of double bonds in unsaturated chains. acs.org
Ultraviolet Photodissociation (UVPD) ESI[M+Li]⁺Determination of chain lengths and localization of double bonds and branching. nih.govbohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a complete picture of the molecular structure of this compound by mapping the carbon-hydrogen framework. nih.govslideshare.netyoutube.com

One-Dimensional (¹H, ¹³C) NMR Spectroscopy

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays characteristic signals for the different types of protons. The long polymethylene chains of both the stearyl and lignoceryl moieties produce a large, overlapping signal around 1.2-1.4 ppm. More distinct signals include the triplet at approximately 4.05 ppm, corresponding to the methylene (B1212753) protons of the stearyl alcohol group directly attached to the ester oxygen (-CH₂-O-C=O), and a triplet around 2.2-2.3 ppm from the methylene protons of the lignoceric acid group adjacent to the carbonyl group (-CH₂-C=O). The terminal methyl groups (CH₃) of both chains appear as triplets at approximately 0.88 ppm. acs.org

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Assignment¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
Carbonyl (C=O) -~174
-O-CH₂- (Stearyl) ~4.05 (triplet)~64
-CH₂-C=O (Lignoceryl) ~2.25 (triplet)~34
-(CH₂)n- (Bulk Methylene) ~1.25 (multiplet)~22-32
-CH₃ (Terminal) ~0.88 (triplet)~14

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of adjacent methylene groups along the alkyl chains, helping to trace the spin systems from the terminal methyl groups inwards. For example, it would show a cross-peak between the signal at ~4.05 ppm (-O-CH₂-) and its neighboring methylene group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This allows for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~4.05 ppm would show a cross-peak to the carbon signal at ~64 ppm, confirming the assignment of the -O-CH₂- group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). youtube.comsdsu.edu This is crucial for connecting different fragments of the molecule. A key correlation for this compound would be a cross-peak from the protons of the stearyl alcohol at ~4.05 ppm (-O-CH₂-) to the carbonyl carbon of the lignoceric acid at ~174 ppm. This three-bond correlation unequivocally confirms the ester linkage between the stearyl and lignoceryl moieties. youtube.com

Vibrational and Scattering Spectroscopies in this compound Research

Vibrational spectroscopies are rapid and effective methods for identifying the functional groups present within a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. ponder.ing For this compound, IR spectroscopy provides clear and direct evidence of the ester functional group. spectroscopyonline.com

The most prominent and diagnostic absorption band in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. This peak is typically very strong and sharp, appearing in the region of 1750–1735 cm⁻¹. ponder.ing The presence of this intense absorption is a definitive indicator of a carbonyl-containing compound.

Additionally, esters exhibit characteristic C-O stretching vibrations. spectroscopyonline.com There are typically two C-O stretches: one for the C-O bond adjacent to the carbonyl group (acyl-oxygen stretch) and one for the C-O bond of the alcohol moiety (alkyl-oxygen stretch). These bands are also strong and appear in the fingerprint region of the spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com The spectrum will also feature strong C-H stretching bands around 2960-2850 cm⁻¹ and C-H bending vibrations around 1470-1375 cm⁻¹, characteristic of the long alkyl chains. pressbooks.pub

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
C-H Stretch Alkane (CH₂, CH₃)2960 - 2850Strong
C=O Stretch Ester1750 - 1735Strong, Sharp
C-H Bend Alkane (CH₂, CH₃)1470 - 1375Medium
C-O Stretch Ester1300 - 1000Strong

X-ray Scattering (SAXS, USAXS) for Supramolecular Organization

Small-Angle X-ray Scattering (SAXS) and Ultra-Small-Angle X-ray Scattering (USAXS) are powerful non-destructive techniques used to analyze the nanoscale and mesoscale structure of materials. In the context of this compound, these methods are invaluable for understanding its supramolecular organization, particularly how individual molecules assemble into larger, ordered structures like crystalline lamellae.

When a beam of X-rays is passed through a sample containing this compound, the X-rays are scattered by the electron clouds of the atoms. The angle and intensity of this scattered radiation provide information about the size, shape, and arrangement of structures within the sample.

Small-Angle X-ray Scattering (SAXS) is effective for probing structures on the order of 1 to 100 nanometers. For this compound, SAXS can reveal details about the lamellar stacking, which is a key feature of the crystalline arrangement of long-chain lipids. nih.gov The analysis of SAXS data can determine the thickness of the crystalline and amorphous layers, providing insight into the packing of the stearyl and lignoceryl chains.

Ultra-Small-Angle X-ray Scattering (USAXS) extends the capabilities of SAXS to larger length scales, up to several micrometers. rsc.org This is particularly useful for studying the hierarchical structures formed by the aggregation of crystalline nanoplatelets of this compound. rsc.org USAXS can characterize the size and fractal dimensions of these larger aggregates, which influence the material properties of the substance, such as its texture and melting behavior.

Time-resolved X-ray scattering studies, often combined with techniques like differential scanning calorimetry (DSC), can capture the dynamic processes of crystallization and polymorphic transitions in real-time. rsc.org This provides a kinetic understanding of how this compound molecules self-assemble from a molten state into ordered crystalline structures. rsc.org

Lipidomic Profiling and Bioinformatics in this compound Studies

Lipidomics is the large-scale study of the complete set of lipids in a biological system, known as the lipidome. nih.gov This systems-level approach is crucial for understanding the roles of specific lipids like this compound in metabolic pathways and disease processes. nih.gov The integration of advanced analytical platforms with bioinformatics is central to interpreting the vast datasets generated in these studies.

The analysis of this compound within a complex biological sample, such as plasma or tissue, is typically accomplished using one of two complementary lipidomics strategies: untargeted and targeted analysis. creative-proteomics.com Both approaches commonly utilize liquid chromatography-mass spectrometry (LC-MS) to separate and detect lipids. creative-proteomics.comstanford.edu

Untargeted Lipidomics aims to provide a comprehensive, global snapshot of all detectable lipids in a sample without preconceived bias. alfa-chemistry.com This discovery-driven approach is ideal for identifying unexpected changes in lipid profiles between different experimental groups (e.g., healthy vs. diseased). alfa-chemistry.com In a study involving this compound, an untargeted approach could reveal its presence and identify it as a lipid that is significantly altered in response to a particular condition or treatment. alfa-chemistry.commetasysx.com The primary strength of this method is its ability to generate new hypotheses by screening for a wide array of differential lipids. alfa-chemistry.com

Targeted Lipidomics focuses on the precise measurement and quantification of a specific, predefined list of lipids. creative-proteomics.com This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. stanford.edu Once an untargeted study has identified this compound as a potentially important lipid, a targeted assay would be developed to accurately measure its concentration across a larger set of samples. creative-proteomics.com This validation step is crucial for confirming initial findings and for developing potential biomarkers. creative-proteomics.com

Table 1: Comparison of Untargeted and Targeted Lipidomics for this compound Analysis
FeatureUntargeted LipidomicsTargeted Lipidomics
Goal Comprehensive profiling, biomarker discovery (hypothesis-generating) alfa-chemistry.comAccurate quantification of specific lipids (hypothesis-testing) creative-proteomics.com
Scope Broad, attempts to measure all detectable lipids stanford.eduNarrow, focuses on a predefined list of lipids creative-proteomics.com
Primary Technique High-resolution LC-MS/MS metasysx.comTriple quadrupole LC-MS/MS with Multiple Reaction Monitoring (MRM) stanford.edu
Quantification Relative or semi-quantitative stanford.eduAbsolute or accurate relative quantification using internal standards creative-proteomics.com
Application to this compound Identifying it as a lipid that changes significantly in a biological system.Precisely measuring the concentration of this compound for validation.

Lipidomics datasets are large and complex, often containing measurements for hundreds or thousands of lipid species across multiple samples. nih.gov Multivariate data analysis methods are essential for extracting meaningful biological insights from this high-dimensional data. nih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are commonly used to identify patterns and correlations. nih.govresearchgate.net

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method used to build a predictive model that distinguishes between predefined sample classes (e.g., control vs. treatment). mdpi.com PLS-DA identifies the lipid variables that are most influential in discriminating between the groups. By examining the model, researchers can pinpoint lipids like this compound that are significant contributors to the observed separation, suggesting their potential as biomarkers. mdpi.com

By correlating the changes in this compound levels with other lipids identified through multivariate analysis, it is possible to infer its role in metabolic pathways. nih.gov For instance, a concurrent increase in this compound and its precursor molecules, stearyl alcohol and lignoceric acid, could suggest an upregulation of the wax ester synthesis pathway. Combining lipidomic data with other 'omic' datasets, such as transcriptomics (gene expression), can further elucidate the regulatory mechanisms and functional significance of this compound in cellular metabolism. nih.gov

Table 2: Multivariate Analysis Techniques in this compound Lipidomics
TechniqueTypePrimary UseApplication to this compound Studies
Principal Component Analysis (PCA) UnsupervisedData exploration, visualization, quality control nih.govTo visualize overall differences in lipid profiles between sample groups and identify outliers.
Partial Least Squares Discriminant Analysis (PLS-DA) SupervisedClassification, biomarker identification mdpi.comTo build a model that classifies samples and identifies this compound as a key differentiating variable.
Correlation Analysis N/AIdentifying relationships between variables youtube.comTo correlate the abundance of this compound with its precursors or other lipids to infer pathway activity.

Future Research Directions and Biotechnological Prospects

Elucidation of Novel Enzyme Systems in Wax Ester Biosynthesis

The biosynthesis of wax esters like stearyl lignocerate is a multi-step enzymatic process. nih.govresearchgate.net Central to this pathway are two key enzyme classes: fatty acyl-CoA reductases (FARs) and wax synthases (WS). nih.govresearchgate.netreactome.org FARs are responsible for the reduction of fatty acyl-CoAs to their corresponding fatty alcohols, while WS enzymes catalyze the esterification of a fatty alcohol with a fatty acyl-CoA to form the final wax ester. nih.govresearchgate.netreactome.org

While the general pathway is understood, research continues to uncover novel enzyme systems with unique specificities and efficiencies. For instance, a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) has been identified in bacteria like Acinetobacter calcoaceticus ADP1. nih.gov This enzyme is notable because it is structurally unrelated to the known wax synthases found in eukaryotes like jojoba. nih.govnih.gov The discovery of such novel enzymes opens up new possibilities for the biotechnological production of specific wax esters. nih.gov

Further research is focused on identifying and characterizing new FARs and WSs from diverse organisms. The substrate specificities of these enzymes are of particular interest, as they determine the final composition of the wax esters produced. goettingen-research-online.de For example, some enzymes may have a preference for very long-chain fatty acids like lignoceric acid and long-chain alcohols like stearyl alcohol, which would be ideal for the targeted production of this compound.

Table 1: Key Enzymes in Wax Ester Biosynthesis

Enzyme Class Function Substrates Products
Fatty Acyl-CoA Reductase (FAR) Reduces fatty acyl-CoAs to fatty alcohols. nih.govresearchgate.netreactome.org Fatty Acyl-CoA, NAD(P)H Fatty Alcohol, NAD(P)+, Coenzyme A
Wax Synthase (WS) Esterifies a fatty alcohol and a fatty acyl-CoA. nih.govresearchgate.netreactome.org Fatty Alcohol, Fatty Acyl-CoA Wax Ester, Coenzyme A

Systems Biology Approaches to this compound Metabolism

Understanding the intricate network of metabolic pathways that lead to the synthesis of this compound is crucial for optimizing its production. Systems biology, which employs mathematical modeling and computational analysis, provides a powerful framework for studying these complex biological systems. uit.nonih.gov

By constructing metabolic models, researchers can simulate the flow of metabolites through various pathways and identify potential bottlenecks or regulatory points. uit.no This approach can help in designing strategies to enhance the production of desired lipids. For instance, in the oleaginous yeast Yarrowia lipolytica, systems biology approaches have been used to understand and engineer lipid metabolism for the production of various valuable compounds. nih.govnih.gov

The metabolism of this compound is interconnected with several other pathways, including fatty acid synthesis, fatty acid elongation, and triglyceride metabolism. creative-diagnostics.comnih.gov A systems-level understanding of these interactions is essential for developing effective metabolic engineering strategies. For example, by analyzing the flux of precursors like acetyl-CoA and malonyl-CoA, researchers can identify targets for genetic modification to channel more carbon towards the synthesis of very long-chain fatty acids like lignoceric acid. nih.gov

Genetic Engineering Strategies for Modulating Wax Ester Profiles

Genetic engineering offers a promising avenue for tailoring the production of specific wax esters like this compound in various organisms. biofueljournal.com By introducing or modifying genes encoding key enzymes in the wax ester biosynthetic pathway, it is possible to alter the composition of the resulting wax esters. nih.govnih.gov

One strategy involves the heterologous expression of FAR and WS genes from different organisms with desired substrate specificities. goettingen-research-online.de For example, expressing a FAR that preferentially produces stearyl alcohol and a WS that has high activity towards lignoceric acid could lead to the specific accumulation of this compound. goettingen-research-online.de This approach has been successfully used to produce wax esters in transgenic plants and microorganisms. nih.govnii.ac.jp

Another strategy focuses on modifying the endogenous metabolic pathways of the host organism to increase the supply of precursors for this compound synthesis. This could involve upregulating genes involved in fatty acid elongation to increase the pool of lignoceric acid or downregulating competing pathways that divert precursors away from wax ester synthesis. plos.org The use of powerful gene-editing tools like CRISPR/Cas9 has further expanded the possibilities for precise and efficient genetic modification of lipid metabolism. nii.ac.jp

Innovations in Analytical Techniques for Trace Analysis and In Situ Characterization

The accurate detection and quantification of this compound, especially at low concentrations, are critical for both research and industrial applications. Advances in analytical techniques are continuously improving the sensitivity and specificity of lipid analysis.

For trace analysis, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used. lucideon.comunil.chnih.gov These methods allow for the separation and identification of individual wax ester species within complex mixtures. nih.govuni-goettingen.de High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) and Orbitrap MS, provides accurate mass measurements, facilitating the confident identification of compounds like this compound. nih.gov

In situ characterization, which involves analyzing molecules in their native environment, presents a more challenging but highly informative approach. Techniques like Raman microspectroscopy and matrix-assisted laser desorption/ionization (MALDI) imaging are being explored for the in situ analysis of lipids within cells and tissues. These methods can provide spatial information about the distribution of specific lipids, offering insights into their biological roles.

Table 3: Analytical Techniques for Wax Ester Analysis

Technique Principle Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio. lucideon.comunil.ch Quantification and identification of this compound in complex lipid extracts. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their polarity and identifies them by their mass-to-charge ratio. nih.gov Analysis of non-volatile wax esters and isomers. uni-goettingen.de
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements for unambiguous compound identification. nih.gov Confident identification of this compound and its fragments.

Biomimetic and Bio-inspired Applications of this compound Analogs

The unique properties of this compound, such as its hydrophobicity and high melting point, make it an attractive model for the development of biomimetic and bio-inspired materials. ontosight.ai Biomimicry involves emulating nature's designs and processes to solve human challenges.

One potential application is in the formulation of advanced lubricants and coatings. researchgate.net The long, saturated hydrocarbon chains of this compound contribute to its excellent lubricating properties and thermal stability. nih.gov By synthesizing analogs of this compound with tailored chain lengths and functional groups, it may be possible to create novel lubricants with superior performance characteristics.

Another area of interest is in the development of self-assembling nanomaterials. The amphiphilic nature of wax esters, with their polar ester group and nonpolar hydrocarbon chains, can drive their self-assembly into ordered structures like micelles and vesicles. google.com These structures have potential applications in drug delivery, where they can encapsulate and protect therapeutic agents. researchgate.net By designing this compound analogs with specific chemical modifications, researchers could control the size, shape, and stability of these self-assembled structures for targeted applications. google.com

The study of how organisms utilize wax esters for functions like water repellency in plant cuticles can also inspire the design of new water-resistant materials. mdpi.com Understanding the relationship between the molecular structure of wax esters like this compound and their macroscopic properties is key to unlocking their full potential in these innovative applications.

Q & A

Q. What are the standard methodologies for synthesizing stearyl lignocerate, and how are reaction parameters optimized?

this compound, a wax ester derived from stearyl alcohol (C18) and lignoceric acid (C24:0), is synthesized via esterification. Key parameters include:

  • Molar ratio : A 1.8:1–1.9:1 ratio of alcohol to acid minimizes side reactions while maximizing ester yield .
  • Temperature : Optimal reaction temperatures range between 105°C–115°C; higher temperatures risk product discoloration and degradation .
  • Catalyst concentration : Sulfuric acid (1.0–1.5%) is commonly used, with higher concentrations accelerating esterification but risking over-acidification .
  • Reaction time : 4–6 hours balances ester value (target: 135–180 mgKOH/g) and acid value stability . Validation involves infrared spectroscopy (IR) for structural confirmation and titration for acid/ester values .

Q. How is this compound structurally characterized in lipid mixtures?

  • Infrared Spectroscopy (IR) : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl (O-H) bands to confirm esterification completeness .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Resolves complex lipid matrices (e.g., canola oil wax esters) using reverse-phase columns and high-resolution quadrupole time-of-flight (Q-TOF) detectors. Standards like lignoceryl lignocerate and stearyl oleate are used for calibration .

Q. What is the biological significance of lignoceric acid (C24:0) in this compound synthesis?

Lignoceric acid, a very-long-chain fatty acid (VLCFA), is elongated from palmitate (C16:0) via endoplasmic reticulum (ER)-bound enzymes. Its incorporation into esters like this compound influences membrane lipid composition, particularly in neural tissues and nuclear membranes .

Advanced Research Questions

Q. How do conflicting data on esterification parameters (e.g., temperature vs. catalyst efficiency) impact experimental design?

  • Case Study : At 115°C, ester values plateau despite increased acid value reduction, suggesting thermal degradation offsets catalytic efficiency .
  • Resolution : Orthogonal experimental designs (e.g., Taguchi methods) isolate variable interactions. For example, a 110°C reaction with 1.0% catalyst and 1.8:1 molar ratio optimizes yield while minimizing side products .

Q. What metabolic pathways involve this compound, and how are they studied in cancer models?

  • Nuclear Membrane Synthesis : Deuterium depletion studies show reduced lignocerate incorporation into nuclear membranes, impairing Mia-PaCa (pancreatic cancer) and MCF-7 (breast cancer) proliferation. Isotopic tracing (e.g., [1,2-¹³C₂]-D-glucose) links lignocerate synthesis to RNA ribose turnover .
  • Fatty Acid Transport Protein 4 (FATP4) : FATP4 catalyzes lignocerate activation for esterification. Knockdown models reveal impaired this compound synthesis and altered lipid droplet dynamics .

Q. What analytical challenges arise in quantifying this compound in biological samples?

  • Matrix Complexity : Co-elution with structurally similar esters (e.g., stearyl oleate) requires LC-MS/MS with multiple reaction monitoring (MRM) for specificity .
  • Quantification Limits : Low-abundance VLCFA esters necessitate derivatization (e.g., methyl ester formation) for enhanced ionization efficiency in MS .

Q. How do elongation enzymes (e.g., ELOVL1) regulate lignoceric acid availability for this compound synthesis?

  • ELOVL1 Inhibition : Reduces C24:0 production, limiting substrate availability for esterification. CRISPR-Cas9 knockout models in HepG2 cells show 60% decreased this compound levels, validated via thin-layer chromatography (TLC) and gas chromatography (GC) .

Methodological Best Practices

Q. How should researchers address discrepancies between ester value and acid value in synthesis optimization?

  • Root Cause : Prolonged drying times or high temperatures increase free fatty acid content, elevating acid values despite optimal esterification .
  • Mitigation : Use inert gas (N₂) during synthesis to prevent oxidation and monitor drying conditions (≤60°C, ≤2 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.